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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the patient selection criteria and
associated protocols for clinical trials of BEBT-109, a pan-mutant-selective Epidermal Growth
Factor Receptor (EGFR) inhibitor. The information is intended to guide researchers and
clinicians in identifying suitable candidates for enrollment in studies evaluating this targeted
therapy.

Introduction to BEBT-109

BEBT-109 is an oral, potent, and selective inhibitor of EGFR with broad activity against various
EGFR mutations, including the challenging exon 20 insertion (ex20ins) mutations, while
sparing wild-type EGFR.[1][2][3] Preclinical and early clinical studies have demonstrated its
potential to induce tumor regression in non-small cell lung cancer (NSCLC) harboring these
mutations.[1][2] The unique pharmacokinetic profile of BEBT-109, characterized by rapid
absorption and clearance, is designed to minimize off-target toxicities.[1][2][3] Clinical trials are
ongoing to evaluate the efficacy and safety of BEBT-109 in patients with locally advanced or
metastatic NSCLC with EGFR exon 20 insertion mutations.[4]

Patient Selection Criteria

The selection of patients for BEBT-109 clinical trials is based on a stringent set of inclusion and
exclusion criteria to ensure patient safety and the scientific validity of the trial outcomes. The
following tables summarize the key criteria for the Phase Il clinical trial NCT06706713.[1][4]
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lusion Criteri

Category

Criteria

Quantitative
Valuel/Specification

Diagnosis

Histologically or cytologically
confirmed locally advanced
(Stage HlIB or llIC, unsuitable
for surgery or radiotherapy) or
metastatic (Stage V) Non-
Small Cell Lung Cancer
(NSCLC) according to the 8th
edition of the AJCC lung

cancer staging criteria.

N/A

Molecular Profile

Confirmed presence of an
Epidermal Growth Factor

Receptor (EGFR) exon 20
insertion mutation.

Written test report required.

Age

Adult patients.

> 18 years.

Performance Status

Eastern Cooperative Oncology
Group (ECOG) performance
status.

0-2, with no decline in the past

two weeks.

Life Expectancy

Estimated survival.

At least 12 weeks.

Presence of at least one

Measurable Disease measurable lesion as per N/A
RECIST 1.1 criteria.
Willingness and ability to

Informed Consent provide written informed N/A

consent.

Organ and Bone Marrow Function

Patients must have adequate organ and bone marrow function as defined by the laboratory

parameters outlined below.[1][4]
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System Parameter Required Value

Absolute Neutrophil Count

Hematological >1.5x10°/L
(ANC)
Platelet Count (PLT) > 100 x 10°/L
Hemoglobin (HGB) >80 g/L
] o < 1.5 x Upper Limit of Normal
Hepatic Total Bilirubin (TBIL)
(ULN)
(2 3 x ULN for patients with
liver metastases)
Aspartate Aminotransferase
<2.5x ULN
(AST)
(=25 x ULN for patients with
liver metastases)
Alanine Aminotransferase
<25 x ULN
(ALT)
(25 x ULN for patients with
liver metastases)
Renal Serum Creatinine <1.5 x ULN

If serum creatinine > 1.5 x
Creatinine Clearance ULN, then = 45 ml/min
(Cockcroft-Gault)

Exclusion Criteria
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Category

Criteria

Prior Treatment

Unresolved toxicities from previous treatments
greater than Grade 1 (CTCAE), with exceptions
for alopecia and Grade 2 neurotoxicity from prior

platinum therapy.

Metastases

Spinal cord compression, meningeal metastasis,
or symptomatic/unstable brain metastasis
requiring steroids within 4 weeks of starting

treatment.

Co-morbidities

Uncontrolled active infections, including active

Hepatitis B or C.

Uncontrollable nausea and vomiting, chronic
gastrointestinal disease, or extensive bowel

resection that may affect drug absorption.

Symptomatic and unstable pleural effusion or

ascites.
o History of hypersensitivity to any excipients in
Hypersensitivity )
the BEBT-109 formulation.
Pregnancy/Lactation Breastfeeding female subjects.
Any clinical or laboratory abnormalities or other
Other reasons that the investigator deems unsuitable

for the study.

Experimental Protocols

EGFR Exon 20 Insertion Mutation Analysis

Objective: To confirm the presence of an EGFR exon 20 insertion mutation in tumor tissue or

circulating tumor DNA (ctDNA).

Methodology: While traditional methods like polymerase chain reaction (PCR) can be used,

next-generation sequencing (NGS) is the preferred method due to its higher sensitivity in

detecting the diverse range of exon 20 insertion mutations.
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o Sample Collection: A fresh or archival tumor biopsy (formalin-fixed paraffin-embedded tissue)
is the standard sample. If a tissue biopsy is not feasible, a liquid biopsy (blood sample) for
ctDNA analysis can be performed.

o DNA Extraction: DNA is extracted from the tumor tissue or plasma using commercially
available kits according to the manufacturer's instructions.

 Library Preparation and Sequencing: The extracted DNA undergoes library preparation,
which includes fragmentation, adapter ligation, and amplification. The prepared library is then
sequenced on an NGS platform.

o Data Analysis: The sequencing data is analyzed using a bioinformatics pipeline to identify the
presence and specific type of EGFR exon 20 insertion mutation. A written report confirming
the mutation is required for patient enrollment.

Tumor Assessment Protocol (RECIST 1.1)

Objective: To objectively evaluate the change in tumor burden in response to treatment with
BEBT-109.

Methodology: Tumor assessments are conducted at baseline and at regular intervals (e.g.,
every 8 weeks) during the treatment period.[4] The Response Evaluation Criteria in Solid
Tumors (RECIST) version 1.1 is the standard for these assessments.

Imaging: Computed tomography (CT) or magnetic resonance imaging (MRI) are the
recommended imaging modalities.

o Target Lesions: Up to five measurable lesions in total, and a maximum of two per organ, are
selected as target lesions at baseline. Measurable lesions are defined as those with a
longest diameter of 210 mm, or malignant lymph nodes with a short axis of 215 mm.

e Non-Target Lesions: All other lesions are identified as non-target lesions.
e Response Evaluation:

o Complete Response (CR): Disappearance of all target lesions. Any pathological lymph
nodes must have a reduction in short axis to <10 mm.
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o Partial Response (PR): At least a 30% decrease in the sum of the diameters of target
lesions, taking the baseline sum as reference.

o Progressive Disease (PD): At least a 20% increase in the sum of the diameters of target
lesions from the smallest sum recorded during the study (nadir), with an absolute increase
of at least 5 mm. The appearance of one or more new lesions is also considered

progressive disease.

o Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase
to qualify for PD.

Visualized Workflows and Pathways
Patient Screening and Selection Workflow
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Caption: Patient screening and selection workflow for BEBT-109 clinical trials.
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BEBT-109 Mechanism of Action in EGFR Signaling
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Caption: BEBT-109 inhibits the mutated EGFR, blocking downstream signaling pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for BEBT-109 Clinical
Trials]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12381381#patient-selection-criteria-for-bebt-109-
clinical-trials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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